molecular formula C13H19NO B291345 4-methyl-N-(pentan-2-yl)benzamide

4-methyl-N-(pentan-2-yl)benzamide

Cat. No.: B291345
M. Wt: 205.3 g/mol
InChI Key: WEVIRYJSABXFDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-N-(pentan-2-yl)benzamide is a benzamide derivative characterized by a methyl-substituted benzene ring and a branched pentan-2-yl group attached to the amide nitrogen. The compound’s structural simplicity and branched alkyl chain may confer favorable physicochemical properties, such as moderate lipophilicity, which could influence bioavailability and membrane permeability.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

4-methyl-N-pentan-2-ylbenzamide

InChI

InChI=1S/C13H19NO/c1-4-5-11(3)14-13(15)12-8-6-10(2)7-9-12/h6-9,11H,4-5H2,1-3H3,(H,14,15)

InChI Key

WEVIRYJSABXFDT-UHFFFAOYSA-N

SMILES

CCCC(C)NC(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCCC(C)NC(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical and Structural Properties

  • 4-Methyl-N-[4-(thiophen-2-yl)pyrimidin-2-yl]benzamide () :

    • Molecular Formula : C₁₆H₁₃N₃OS; molar mass = 295.36 g/mol.
    • Features : Thiophene and pyrimidine substituents enhance π-π stacking but increase molecular weight (~295 vs. ~217 for the target compound) .
    • Implications : Higher molecular weight may reduce bioavailability, whereas the target compound’s lower mass could favor absorption.
  • (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide () :

    • Crystallography : High structural precision (R factor = 0.038) due to X-ray refinement .
    • Comparison : The dihydrothiazole ring introduces conformational rigidity, unlike the flexible pentan-2-yl group in the target compound.

Structure-Activity Relationship (SAR) Trends

  • Chain Length and Branching: highlights that elongation of the amino acid chain (e.g., compound 2/4) reduces anti-MRSA activity . The pentan-2-yl group in the target compound may represent an optimal balance between hydrophobicity and steric effects.
  • Electron-Withdrawing Groups : CF₃ and Cl substituents enhance antibacterial activity () but may increase toxicity. The target compound’s methyl group offers a safer profile with moderate lipophilicity.

Tabulated Comparison of Key Compounds

Compound Name Key Features Biological Activity Molecular Weight (g/mol) Yield/Feasibility Reference
4-Methyl-N-(pentan-2-yl)benzamide Branched pentyl, methylbenzamide Not reported ~217.3 Likely high N/A
Compound 1 () CF₃, Cl, hydroxy groups Anti-MRSA ~443.8 Moderate (SAR optimized)
Compound 16 () Quinazoline, CF₃ Kinase inhibition potential ~484.5 High (71%)
4-Methyl-N-[4-(thiophen-2-yl)pyrimidin-2-yl]benzamide Thiophene, pyrimidine Not reported 295.36 Moderate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.